

Barasertib cross-cancer activity colon breast lung

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Compound Focus: Barasertib

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Mechanism of Action and Experimental Evidence

Barasertib is a prodrug converted in plasma to its active form, **barasertib-hQPA**, a highly selective Aurora B kinase inhibitor [1] [2]. Aurora B is a component of the Chromosomal Passenger Complex (CPC), essential for chromosome segregation and cytokinesis. Its inhibition leads to failed cell division and cell death [1] [3].

The following diagram illustrates how **barasertib-hQPA** disrupts this process.

The table below summarizes key experimental findings on **barasertib**'s activity across different cancers.

Cancer Type	Experimental Model	Key Findings	Proposed/Identified Biomarker
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| **Acute Myeloid Leukemia (AML)** | Cell lines (e.g., OCI-AML3) & primary patient samples [1] [4] | - IC50 pHH3 inhibition in 94.6% of primary samples [1].

- 25% hematologic response in a Phase 1/2 clinical trial [4]. | Pgp/BCRP overexpression reduces efficacy; pHH3 as PD biomarker [1]. | | **Small Cell Lung Cancer (SCLC)** | 23 SCLC cell lines; xenograft models [5] [6] | - 9/23 lines highly sensitive (IC50 < 50 nM).
- Inhibited tumor growth *in vivo*. | **cMYC** amplification & high gene expression [5] [6]. | | **Triple-Negative Breast Cancer (TNBC)** | TNBC cell lines (MDA-MB-231, MDA-MB-468, SUM-159) [3] | -

Single agent reduced colony formation.

- **Synergistic effect** with radiation therapy. | AURKB overexpression [3]. | | **Colon Cancer** | Patient-Derived Cells (PDCs) with BRAF/PTEN mutations [7] | - Synergistic effect when combined with BRAF/EGFR & CDK4/6 inhibitors. | Concurrent BRAF and PTEN mutations [7]. |

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the core methodologies from key studies.

1. Colony Formation Assay (for solid tumors, e.g., TNBC) [3]

- **Purpose:** Measure long-term cell proliferation and viability after treatment.
- **Procedure:**
 - Seed cells at low density in multi-well plates.
 - After cell adhesion, treat with **barasertib** (e.g., at IC50 concentrations), radiation, or a combination.
 - Incubate for 7-14 days to allow colony formation.
 - Fix and stain colonies with crystal violet; count colonies (defined as ≥ 50 cells).
 - **Data Analysis:** Compare colony counts to vehicle control. Synergy can be quantified using software like SynergyFinder which calculates a Bliss score.

2. Cell Viability/Proliferation Assay (for various cancers) [7] [5]

- **Purpose:** Determine short-term anti-proliferative effects and calculate IC50 values.
- **Procedure:**
 - Plate tumor cells and allow to adhere.
 - Treat with a dose range of **barasertib**-hQPA for a specified period.
 - Assess viability using assays like MTS, which measures mitochondrial activity.
 - **Data Analysis:** Plot % cell viability vs. drug concentration to determine the IC50.

3. In Vivo Xenograft Studies (for SCLC, AML) [4] [5] [6]

- **Purpose:** Evaluate anti-tumor efficacy in a live animal model.
- **Procedure:**
 - Implant human cancer cells subcutaneously into immunodeficient mice.
 - Randomize mice into control and treatment groups once tumors are established.
 - Administer **barasertib** intravenously (e.g., 10-150 mg/kg/day) [2]; control group receives vehicle.
 - **Monitoring:** Measure tumor volumes regularly and monitor body weight. Calculate tumor growth inhibition.

Research Implications and Future Directions

Research indicates **barasertib**'s potential extends beyond single-agent use, showing promise in combination strategies:

- **With Radiation: Barasertib** acts as a **radiosensitizer** in TNBC by exacerbating genomic instability induced by radiation [3].
- **With Targeted Therapies:** In resistant colon cancer with BRAF/PTEN mutations, **barasertib** showed **synergistic effects** in a triplet therapy with encorafenib (BRAFi), cetuximab (EGFRi), and ribociclib (CDK4/6i) [7].
- **Biomarker-Driven Application:** Efficacy in SCLC is strongly linked to **cMYC amplification**, suggesting that patient selection via biomarker screening could improve clinical responses [5] [6].

Current evidence supports **barasertib**'s broad preclinical anticancer activity. Its future clinical utility may be most promising in **biomarker-selected patients and as part of rational combination regimens** to overcome resistance.

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